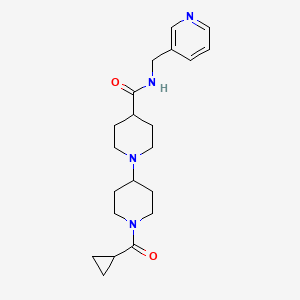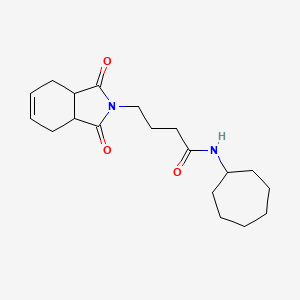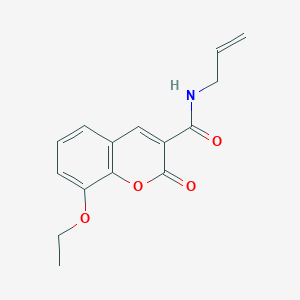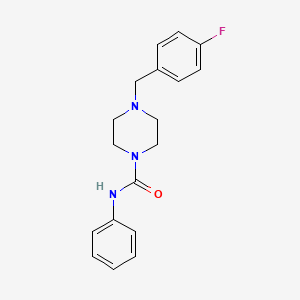
1'-(cyclopropylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopropylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a type of piperidine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
作用機序
The mechanism of action of 1-(cyclopropylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood. However, studies have suggested that this compound acts as a dopamine D3 receptor antagonist. The dopamine D3 receptor is a subtype of the dopamine receptor that is involved in the regulation of reward and motivation. By blocking the dopamine D3 receptor, this compound may reduce drug-seeking behavior and improve mood.
Biochemical and Physiological Effects:
1-(cyclopropylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the release of dopamine in the brain, which may contribute to its neuroprotective effect. Additionally, this compound has also been shown to increase the release of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effect.
実験室実験の利点と制限
One of the advantages of using 1-(cyclopropylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in various biological processes. Additionally, this compound has a relatively low toxicity profile, which makes it suitable for use in animal studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to animals or to use it in certain types of experiments.
将来の方向性
There are several future directions for research related to 1-(cyclopropylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide. One area of research is to further explore the mechanism of action of this compound. This could involve studying its effects on other neurotransmitter systems or investigating its interactions with other receptors. Additionally, further studies are needed to determine the potential therapeutic uses of this compound in humans. This could involve conducting clinical trials to investigate its efficacy and safety in treating various neurological and psychiatric disorders. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
合成法
The synthesis of 1-(cyclopropylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide involves the reaction of 1,4'-bipiperidine-4-carboxylic acid with pyridin-3-ylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with cyclopropyl isocyanate to yield the final product. This synthesis method has been optimized for high yield and purity and has been widely used in various studies related to this compound.
科学的研究の応用
1-(cyclopropylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide has shown promising results in various scientific research applications. One of its potential applications is in the treatment of Parkinson's disease. Studies have shown that this compound has a neuroprotective effect and can improve motor function in animal models of Parkinson's disease. Additionally, this compound has also shown potential in the treatment of drug addiction and depression. Studies have shown that this compound can reduce drug-seeking behavior and improve mood in animal models of addiction and depression.
特性
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c26-20(23-15-16-2-1-9-22-14-16)17-5-10-24(11-6-17)19-7-12-25(13-8-19)21(27)18-3-4-18/h1-2,9,14,17-19H,3-8,10-13,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHPFLFUHSBLPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5435247.png)


![5-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5435268.png)


![6-amino-4-[2-(2-furyl)-1-methylvinyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5435277.png)
![ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate](/img/structure/B5435294.png)
![(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine](/img/structure/B5435299.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5435307.png)
![3,4-dimethoxy-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide hydrochloride](/img/structure/B5435312.png)
![N-ethyl-N-methyl-2-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-4-amine](/img/structure/B5435320.png)
![1-(3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B5435323.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-furamide](/img/structure/B5435333.png)